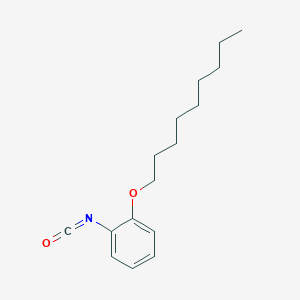
1-Isocyanato-2-(nonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-(nonyloxy)benzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with an isocyanate group (-NCO) and a nonyloxy group (-OC9H19)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-2-(nonyloxy)benzene typically involves the reaction of 2-(nonyloxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes decomposition to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the Curtius rearrangement of appropriate acyl azides. This method involves the thermal decomposition of acyl azides to form isocyanates, which can then be purified and used for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the nonyloxy group acts as an electron-donating substituent, enhancing the reactivity of the ring towards electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and water are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids. These reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Addition: Ureas, carbamates, and amines.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1-Isocyanato-2-(nonyloxy)benzene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, contributing to the development of materials with unique mechanical and chemical properties.
Materials Science: The compound is utilized in the production of coatings, adhesives, and foams, where its reactivity with various nucleophiles is exploited to create durable and versatile materials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of nitrogen-containing compounds.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The benzene ring, substituted with the nonyloxy group, enhances the reactivity of the isocyanate group by donating electron density through resonance and inductive effects .
Comparaison Avec Des Composés Similaires
- 1-Isocyanato-2-methoxybenzene
- 1-Isocyanato-2-ethoxybenzene
- 1-Isocyanato-2-propoxybenzene
Comparison: 1-Isocyanato-2-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain increases the hydrophobicity and flexibility of the compound, making it suitable for applications requiring enhanced material properties .
Propriétés
Numéro CAS |
55792-38-6 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-isocyanato-2-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14-18/h8-9,11-12H,2-7,10,13H2,1H3 |
Clé InChI |
WAQZKHFOTWBBBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


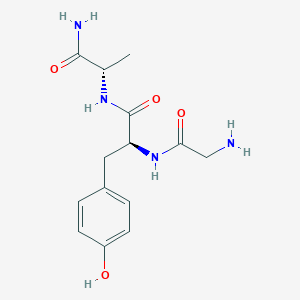

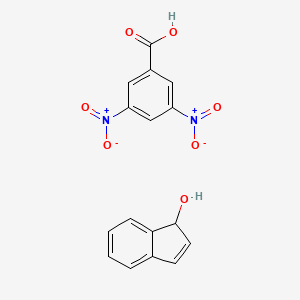
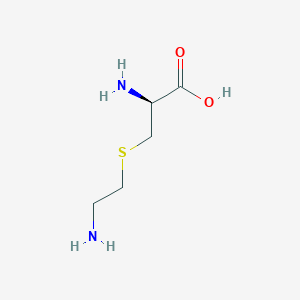
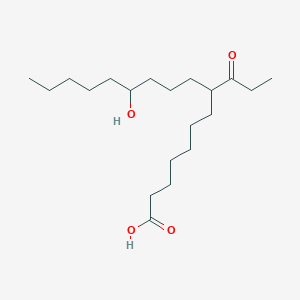
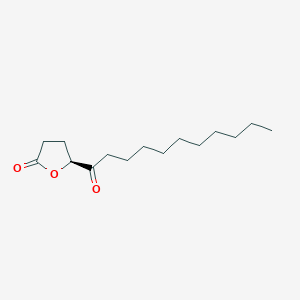

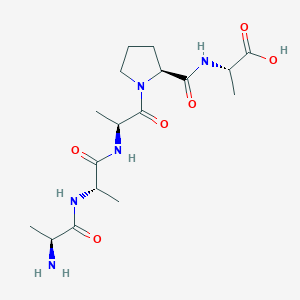

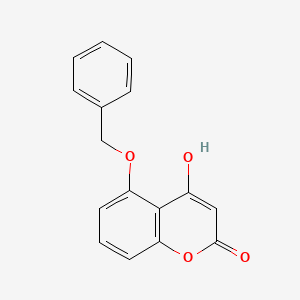

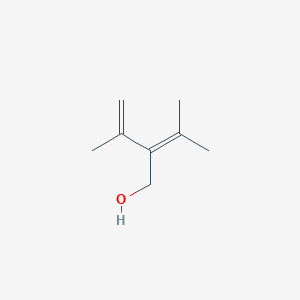
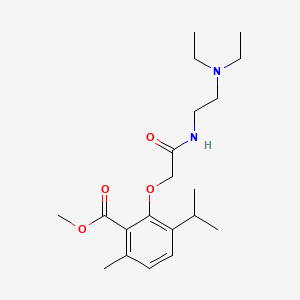
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
